4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzyl group, a benzodioxin moiety, a hydroxy group, and a thieno[3,2-b]pyridine core, making it a versatile molecule for chemical reactions and biological interactions.
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease , suggesting that they may target enzymes related to this condition, such as cholinesterase .
Mode of Action
It is known that similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that the compound may interact with these enzymes, inhibiting their activity and potentially altering biochemical pathways related to their function.
Pharmacokinetics
It is known that similar compounds, known as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the benzodioxin moiety and the benzyl group. The final step involves the formation of the carboxamide linkage.
Formation of Thieno[3,2-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzodioxin Moiety: This can be achieved through nucleophilic substitution reactions using 1,4-benzodioxane derivatives.
Benzylation: The benzyl group is typically introduced via Friedel-Crafts alkylation or other benzylation methods.
Formation of Carboxamide Linkage: This step involves the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl and benzodioxin moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of strong acids or bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols or amines.
Scientific Research Applications
4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Known for its potential therapeutic effects in treating Alzheimer’s disease.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide: Studied for its antibacterial properties.
Uniqueness
4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c26-20-19(22(27)24-15-6-7-17-18(12-15)30-10-9-29-17)23(28)25(16-8-11-31-21(16)20)13-14-4-2-1-3-5-14/h1-8,11-12,26H,9-10,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXQCMOMIMRPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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